Methyl 4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)benzoate
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Overview
Description
“Methyl 4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)benzoate” is a derivative of quinoxaline . Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial applications . It is a part of several drugs currently used as antibiotics, such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox .
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
Quinoxaline is structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine . The molecular weight of a related compound, 2-Methyl-1,2,3,4-tetrahydroquinoxaline, is 148.20 .Chemical Reactions Analysis
The synthesis of quinoxaline derivatives involves various reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoxaline derivatives can vary. For instance, 1,2,3,4-Tetrahydroquinoline has a boiling point of 548.1±50.0 °C and a density of 1.274±0.06 g/cm3 .Scientific Research Applications
- Anticancer Agents : Researchers explore derivatives of this compound for their potential as novel anticancer agents. The quinoxaline scaffold offers structural diversity, and modifications can enhance cytotoxicity against cancer cells .
- Enzyme Inhibitors : Methyl 4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)benzoate derivatives may act as enzyme inhibitors, affecting critical cellular processes .
- Parkinsonism Prevention : Related compounds like 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTHIQ) have shown promise as endogenous parkinsonism-preventing substances. These molecules elevate the threshold for electroconvulsions, potentially impacting neurodegenerative diseases .
- Building Blocks : Researchers use this compound as a building block in organic synthesis. Its unique structure allows for diverse functionalization and subsequent reactions .
- Polymer Additives : The quinoxaline core can be incorporated into polymer matrices to modify material properties, such as thermal stability and mechanical strength .
- Bioactivity Screening : Scientists investigate the bioactivity of methyl 4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)benzoate derivatives against specific targets, including enzymes and receptors .
Medicinal Chemistry and Drug Development
Neuroscience and Neuroprotection
Organic Synthesis and Chemical Reactions
Materials Science and Polymer Chemistry
Pharmacology and Bioactivity Studies
Analytical Chemistry and Sensors
Mechanism of Action
The mechanism of action of quinoxaline derivatives is diverse, targeting many receptors or microorganisms . For example, a novel series of [1, 2, 4]triazolo(4,3-a)quinoxaline-amino-phenyl derivatives were designed as bromodomain and extra-terminal (BET) protein inhibitors, showing potential as anti-cancer treatments .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-23-17(22)12-8-6-11(7-9-12)16(21)19-10-15(20)18-13-4-2-3-5-14(13)19/h2-9H,10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOWDTSIESQBLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CC(=O)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)benzoate |
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